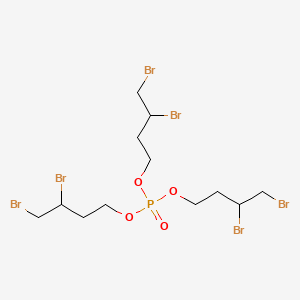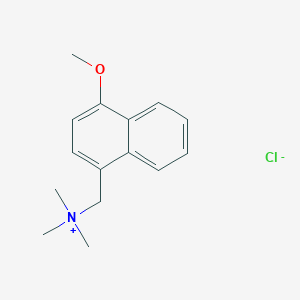
(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a naphthalene ring substituted with a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of (4-methoxynaphthalen-1-yl)methanamine with methylating agents such as methyl iodide or methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of substituted naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology: In biological research, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is studied for its potential as a fluorescent probe due to its naphthalene moiety, which exhibits strong fluorescence properties .
Medicine: The compound has been investigated for its potential anticancer properties. It has shown activity as a tubulin polymerization inhibitor, which can disrupt cell division and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity .
Mecanismo De Acción
The mechanism of action of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to the colchicine site of tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Comparación Con Compuestos Similares
- (4-Methoxynaphthalen-1-yl)methanamine
- (4-Methoxynaphthalen-1-yl)methylamine
- (4-Methoxynaphthalen-1-yl)diphenylsulfonium triflate
Comparison: Compared to these similar compounds, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is unique due to its quaternary ammonium structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Propiedades
Número CAS |
112929-82-5 |
|---|---|
Fórmula molecular |
C15H20ClNO |
Peso molecular |
265.78 g/mol |
Nombre IUPAC |
(4-methoxynaphthalen-1-yl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H20NO.ClH/c1-16(2,3)11-12-9-10-15(17-4)14-8-6-5-7-13(12)14;/h5-10H,11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QWCMLRSWAXMROH-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=C(C2=CC=CC=C12)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
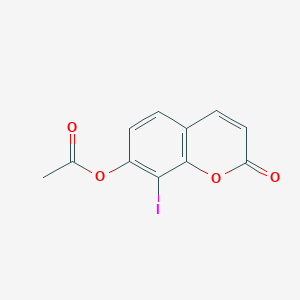
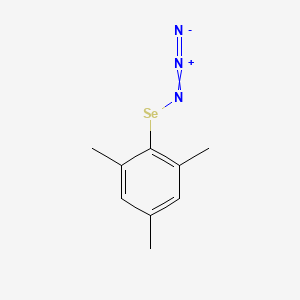

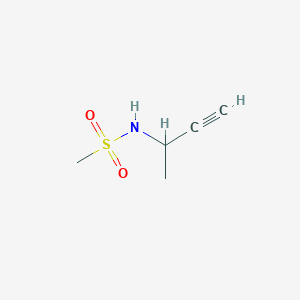
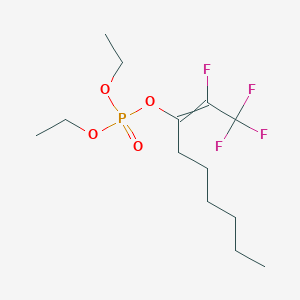
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
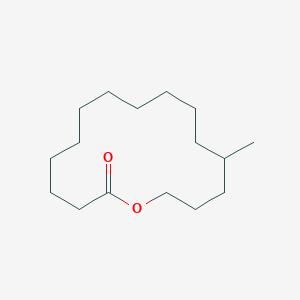
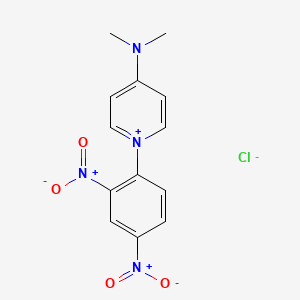
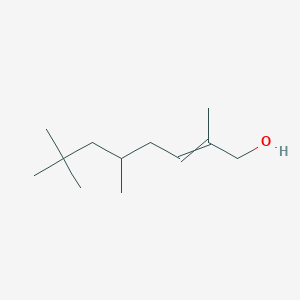
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
